Hemoglobin Fontainebleau is a rare variant of the alpha globin chain characterized by a specific point mutation. This variant, denoted as Hb Fontainebleau [a21(B2)Ala>Pro], involves the substitution of alanine with proline at the 21st position of the alpha globin chain. Such structural hemoglobin variants are primarily caused by mutations in the globin genes, leading to single amino acid substitutions. Approximately 200 alpha chain variants have been documented, with Hb Fontainebleau being one of the less common examples identified globally .
The first report of Hemoglobin Fontainebleau originated from a case involving a 15-year-old girl of Italian descent residing in France. Subsequent reports have documented cases in India and other regions, indicating its sporadic occurrence across different populations . The variant has been identified in individuals without significant clinical manifestations, although some cases have presented with complications related to pregnancy .
Hemoglobin Fontainebleau falls under the classification of structural hemoglobin variants. These variants are generally classified based on their genetic and biochemical properties, which include:
The synthesis of hemoglobin involves the coordinated production of heme and globin chains. Heme is synthesized through a series of enzymatic reactions starting in the mitochondria, where succinyl-CoA and glycine condense to form 5-aminolevulinic acid. This process continues through several steps in both mitochondrial and cytoplasmic compartments until heme is produced .
In the case of Hemoglobin Fontainebleau, the mutation occurs at the DNA level, specifically a G→C substitution at codon 21 of the alpha globin gene. This substitution results in an amino acid change from alanine (GCT) to proline (CCT), affecting protein folding and stability .
This change may influence interactions within the hemoglobin tetramer, which consists of two alpha and two beta chains in adult hemoglobin.
Hemoglobin variants like Fontainebleau can participate in various biochemical reactions typical for hemoglobins, including:
The variant's altered structure may lead to differences in oxygen affinity compared to normal hemoglobin, affecting oxygen transport efficiency under certain physiological conditions .
Hemoglobin functions primarily as an oxygen transporter. The mechanism involves:
In Hemoglobin Fontainebleau, the mutation may alter this process by changing how tightly oxygen is held or released, potentially leading to clinical implications under stress conditions such as pregnancy or anemia .
Clinical observations suggest that while many carriers remain asymptomatic, some may experience complications during pregnancy or other stressors due to altered oxygen delivery capabilities .
Relevant data on these properties often come from comparative studies using techniques like HPLC and electrophoresis .
Hemoglobin Fontainebleau serves as a valuable subject for research into:
Research into such variants enhances our understanding of human genetics and its implications for health care practices globally.
CAS No.: 10484-09-0
CAS No.: 178557-21-6
CAS No.:
CAS No.: 51068-94-1
CAS No.:
CAS No.: 75023-40-4